D-Glucose-1-13C

説明

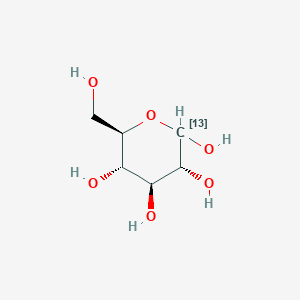

Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-USBRANDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484451 |

Source

|

| Record name | D-Glucose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40762-22-9 |

Source

|

| Record name | D-Glucose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is D-Glucose-1-13C and its role in metabolic tracing?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Glucose-1-¹³C, a stable isotope-labeled glucose variant, and its pivotal role in metabolic tracing. This document details the principles of ¹³C-based metabolic flux analysis, provides detailed experimental methodologies, presents quantitative data in a structured format, and visualizes key metabolic pathways and workflows.

Introduction to D-Glucose-1-¹³C and Metabolic Tracing

D-Glucose-1-¹³C is a form of glucose in which the carbon atom at the first position (C1) is replaced with its heavy isotope, carbon-13 (¹³C).[1] This non-radioactive, stable isotope acts as a tracer, allowing researchers to follow the path of glucose through various metabolic pathways within a cell or organism.[2][3] By tracking the incorporation of ¹³C into downstream metabolites, scientists can gain a quantitative understanding of cellular metabolism, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[3][4]

¹³C-MFA is a powerful tool for elucidating the intricate network of biochemical reactions that constitute cellular metabolism.[5] It enables the quantification of the rates (fluxes) of metabolic reactions, providing a detailed snapshot of cellular physiology.[4] This is particularly valuable in understanding disease states like cancer, where metabolic pathways are often reprogrammed, and in drug development for assessing the metabolic effects of novel therapeutic agents.[6][7]

The choice of the ¹³C-labeled tracer is critical for the precision and accuracy of the resulting flux map.[8] D-Glucose-1-¹³C is particularly useful for probing the Pentose Phosphate Pathway (PPP), as the C1 carbon is released as ¹³CO₂ during the oxidative phase of this pathway.[9]

Core Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a methodology used to quantify intracellular metabolic fluxes. The core principle involves introducing a ¹³C-labeled substrate, such as D-Glucose-1-¹³C, into a biological system and measuring the distribution of the ¹³C label in downstream metabolites. This distribution pattern, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways and their relative fluxes.[2]

The general workflow of a ¹³C-MFA experiment can be broken down into five key stages:

-

Experimental Design: This initial and crucial phase involves defining the biological question, constructing a metabolic network model, and selecting the optimal ¹³C-labeled tracer.

-

Tracer Experiment: Cells or organisms are cultured in a controlled environment with a medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

-

Isotopic Labeling Measurement: After the labeling experiment, metabolism is quenched, and intracellular metabolites are extracted. The MIDs of these metabolites are then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Flux Estimation: The experimentally measured MIDs and other extracellular rates (e.g., glucose uptake, lactate secretion) are used as inputs for a computational model. This model then estimates the intracellular fluxes that best explain the observed labeling patterns.

-

Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are calculated to assess the precision of the results.

The following diagram illustrates the general workflow of a ¹³C-MFA experiment.

Data Presentation: Quantitative Insights from Metabolic Tracing

The primary quantitative outputs of a ¹³C-MFA experiment are the mass isotopomer distributions (MIDs) of key metabolites and the calculated metabolic flux rates. These data provide a detailed picture of cellular metabolism under specific conditions.

Mass Isotopomer Distribution (MID) Data

The MID of a metabolite describes the fractional abundance of its different isotopologues (molecules that differ only in their isotopic composition). The table below presents illustrative MID data for key metabolites in cancer cells cultured with D-Glucose-1-¹³C, comparing a control condition to a drug-treated condition.

| Metabolite | Isotopologue | Fractional Abundance (%) (Control) | Fractional Abundance (%) (Drug-Treated) |

| Pyruvate | M+0 | 40 | 60 |

| M+1 | 50 | 30 | |

| M+2 | 10 | 10 | |

| Lactate | M+0 | 42 | 62 |

| M+1 | 48 | 28 | |

| M+2 | 10 | 10 | |

| Ribose-5-phosphate | M+0 | 10 | 30 |

| M+1 | 80 | 60 | |

| M+2 | 10 | 10 | |

| Citrate | M+0 | 70 | 85 |

| M+1 | 20 | 10 | |

| M+2 | 10 | 5 |

Note: This data is illustrative and will vary depending on the cell type, experimental conditions, and the specific drug treatment.

Metabolic Flux Analysis (MFA) Data

Metabolic flux analysis translates the MID data into reaction rates (fluxes) through the metabolic network. The following table provides an example of metabolic flux data, comparing relative fluxes in two different cancer cell lines. Fluxes are often normalized to the glucose uptake rate.

| Metabolic Reaction | Cell Line A (Relative Flux) | Cell Line B (Relative Flux) |

| Glucose Uptake | 100 | 100 |

| Glycolysis (Glucose -> Pyruvate) | 85 | 70 |

| Pentose Phosphate Pathway (oxidative) | 15 | 30 |

| Pyruvate -> Lactate | 70 | 50 |

| Pyruvate -> Acetyl-CoA (PDH) | 10 | 15 |

| TCA Cycle (Citrate Synthase) | 12 | 18 |

| Anaplerosis (Pyruvate -> Oxaloacetate) | 3 | 5 |

Note: This data is illustrative and represents a simplified metabolic network.[10]

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality and reproducible data from ¹³C-MFA studies.

In Vitro ¹³C-Labeling in Cultured Cells

This protocol outlines the key steps for a typical ¹³C-MFA experiment using adherent mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom ¹³C-labeling medium (e.g., glucose-free DMEM)

-

D-Glucose-1-¹³C

-

6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Ice-cold 0.9% (w/v) NaCl solution

-

-80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of the experiment.

-

Preparation of Labeled Medium: Prepare the ¹³C-labeling medium by dissolving glucose-free medium powder in ultrapure water. Supplement with dFBS and add D-Glucose-1-¹³C to the desired final concentration (e.g., 25 mM).

-

Medium Exchange and Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time is cell-line dependent and should be determined empirically, but is typically between 24 and 48 hours.

-

Metabolite Quenching and Extraction:

-

Remove the culture plate from the incubator.

-

Immediately and rapidly aspirate the ¹³C-labeling medium.

-

Quickly wash the cell monolayer with ice-cold 0.9% NaCl solution.

-

Add the -80°C quenching/extraction solvent to each well and place the plate on dry ice.

-

Scrape the cells in the cold solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material.

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

-

Analytical Methods

The extracted metabolites are typically analyzed by mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC), or by nuclear magnetic resonance (NMR) spectroscopy.

-

GC-MS: Often requires derivatization of metabolites to increase their volatility. It provides high-resolution separation and is well-suited for analyzing amino acids and organic acids.

-

LC-MS: Does not typically require derivatization and is suitable for a broader range of metabolites, including those that are less stable or non-volatile.

-

NMR: Provides detailed information about the specific positions of ¹³C atoms within a molecule but is generally less sensitive than MS.

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of the ¹³C label through metabolic pathways is crucial for interpreting the experimental data. The following diagrams, created using the DOT language, illustrate the fate of D-Glucose-1-¹³C in central carbon metabolism.

Tracing D-Glucose-1-¹³C through Glycolysis and the Pentose Phosphate Pathway

In the Pentose Phosphate Pathway, the labeled C1 of glucose is released as ¹³CO₂. In glycolysis, the C1 of glucose becomes the C3 of pyruvate and lactate.[11]

Entry of D-Glucose-1-¹³C-derived Carbon into the TCA Cycle

The C3-labeled pyruvate from glycolysis is decarboxylated by pyruvate dehydrogenase (PDH), losing its ¹³C label as CO₂. The resulting acetyl-CoA is unlabeled. However, if pyruvate enters the TCA cycle via anaplerosis (pyruvate carboxylase), the ¹³C label is retained in oxaloacetate.

Applications in Drug Development

¹³C-MFA using D-Glucose-1-¹³C and other labeled tracers is increasingly being applied in drug discovery and development to:

-

Elucidate Drug Mechanism of Action: By observing how a drug perturbs metabolic fluxes, researchers can gain insights into its mechanism of action.[6]

-

Identify Novel Drug Targets: ¹³C-MFA can reveal metabolic vulnerabilities in cancer cells or other disease models, highlighting potential targets for therapeutic intervention.

-

Assess Drug Efficacy and Off-Target Effects: The metabolic response to a drug can serve as a biomarker of its efficacy. ¹³C-MFA can also uncover unintended metabolic side effects.

-

Stratify Patient Populations: Differences in the metabolic profiles of patients, as determined by ¹³C tracing, could potentially be used to predict their response to a particular therapy.

Conclusion

D-Glucose-1-¹³C is a powerful and versatile tool for interrogating cellular metabolism. When combined with ¹³C-Metabolic Flux Analysis, it provides a quantitative and dynamic view of metabolic pathways that is invaluable for basic research, disease understanding, and drug development. The methodologies and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracing to unravel the complexities of cellular metabolism.

References

- 1. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-1 [isotope.com]

- 2. benchchem.com [benchchem.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. Thirty years development of <sup>13</sup>C metabolic flux analysis:-SciEngine [cdn.sciengine.com]

- 6. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging of glucose metabolism by 13C-MRI distinguishes pancreatic cancer subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to 13C-Labeled Glucose Studies: Principles and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism has become a cornerstone of modern biological research, with profound implications for understanding disease and developing novel therapeutics. Among the most powerful techniques to emerge in this field is the use of stable isotope tracers, particularly 13C-labeled glucose, to map the intricate network of metabolic pathways. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in 13C-labeled glucose studies, tailored for professionals in research and drug development.

Core Principles of 13C Metabolic Flux Analysis

The central technique underpinning 13C-labeled glucose studies is Metabolic Flux Analysis (MFA). 13C-MFA allows for the quantification of the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1] The fundamental principle involves introducing a substrate, such as glucose, in which the common 12C carbon atoms are replaced with the stable, non-radioactive isotope 13C.[2] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites.

The specific pattern and distribution of these 13C atoms in the various metabolites, known as mass isotopomer distributions (MIDs), are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] By analyzing these MIDs in the context of a metabolic network model, researchers can computationally estimate the intracellular fluxes.[2] This powerful approach provides unparalleled insights into the functional state of cellular metabolism, making it invaluable for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.

Experimental Design and Workflow

A successful 13C tracer study requires meticulous planning and execution. The general workflow encompasses several key stages, from the initial experimental design to the final data analysis and biological interpretation.

Tracer Selection

The choice of the 13C-labeled glucose tracer is critical and depends on the specific metabolic pathways of interest. Different labeling patterns on the glucose molecule provide different insights:

-

[U-13C6]glucose: All six carbon atoms are labeled with 13C. This is a common choice for a broad overview of central carbon metabolism, as it labels all downstream metabolites.

-

[1,2-13C2]glucose: Only the first and second carbon atoms are labeled. This tracer is particularly useful for resolving the fluxes through glycolysis versus the pentose phosphate pathway (PPP).[3]

-

[1-13C]glucose or [6-13C]glucose: Labeling is on a single carbon. These can be used to probe specific reactions, such as the activity of the oxidative PPP.

Quantitative Data Presentation

The primary quantitative output of a 13C-labeled glucose study is the fractional enrichment of 13C in various metabolites. This data reveals the extent to which glucose contributes to the synthesis of these molecules. Below are representative tables summarizing such data from both in vivo and in vitro studies.

Table 1: Fractional 13C Enrichment in Mouse Heart Metabolites After [U-13C]glucose Infusion

This table presents the time course of 13C enrichment in key metabolites in the mouse heart following a continuous intravenous infusion of [U-13C]glucose. The data is adapted from a study by Lorkiewicz et al., 2019.

| Time Point (minutes) | Glucose C1 (%) | Lactate C3 (%) | Alanine C3 (%) |

| 10 | ~35 | ~15 | ~10 |

| 20 | ~45 | ~25 | ~18 |

| 30 | ~45 | ~28 | ~20 |

| 40 | ~42 | ~28 | ~20 |

| 50 | ~40 | ~27 | ~19 |

Data are approximate values based on graphical representation in the cited study.

Table 2: Fractional 13C Enrichment in Breast Cancer Cells (MCF-7) After 2 Hours Incubation with [U-13C6]glucose

This table shows the fractional enrichment of key metabolites in MCF-7 breast cancer cells after a 2-hour incubation with [U-13C6]glucose under different nutrient conditions. The data is adapted from a study by Vicente et al., 2017.

| Metabolite | 5 mM Glucose, 2 mM Gln (%) | 1 mM Glucose, 2 mM Gln (%) | 5 mM Glucose, 0.5 mM Gln (%) |

| Lactate | ~95 | ~90 | ~95 |

| Citrate | ~80 | ~60 | ~85 |

| Aspartate | ~70 | ~45 | ~75 |

| Glutamate | ~5 | ~2 | ~10 |

| Malate | ~75 | ~50 | ~80 |

Data are approximate values based on graphical representation in the cited study.

Key Metabolic Pathways

The metabolism of glucose primarily involves glycolysis and the tricarboxylic acid (TCA) cycle, which are central hubs of cellular energy production and biosynthetic precursor supply.

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality data in 13C-MFA. Below are detailed protocols for both in vivo and in vitro 13C-glucose labeling studies.

In Vivo [U-13C]glucose Labeling in Mice

This protocol is adapted from a study on heart metabolism in murine models.

Materials:

-

[U-13C]glucose

-

Anesthetic (e.g., isoflurane)

-

Saline solution

-

Syringes and infusion pump

-

Tools for tissue dissection

-

Liquid nitrogen

Procedure:

-

Animal Preparation: Fast mice for 6 hours prior to glucose infusion to reduce endogenous glucose levels.

-

Anesthesia: Anesthetize the mice using a controlled isoflurane delivery system.

-

Tracer Administration:

-

Administer an initial intraperitoneal bolus of 0.4 mg/g body weight of [U-13C]glucose.

-

Immediately following the bolus, begin a continuous tail vein infusion of [U-13C]glucose at a rate of 0.012 mg/g/min.

-

-

Labeling Duration: Continue the infusion for the desired time course (e.g., 30 minutes) to allow for sufficient labeling of downstream metabolites.

-

Tissue Collection: At the end of the infusion period, rapidly dissect the tissue of interest (e.g., heart).

-

Metabolism Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.

-

Sample Storage: Store the frozen tissue at -80°C until metabolite extraction.

In Vitro [U-13C]glucose Labeling in Adherent Mammalian Cells

This protocol describes a method for pulse labeling and metabolite extraction from adherent mammalian cells.[4]

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

[U-13C6]glucose

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding and Culture:

-

Seed cells in 6-well plates at a density that ensures they are in the mid-exponential growth phase at the time of labeling.

-

Culture cells in complete medium until they reach the desired confluency (typically 70-80%).

-

-

Media Preparation for Labeling:

-

Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-13C6]glucose and dFBS.

-

Pre-warm the labeling medium to 37°C.

-

-

Isotopic Labeling:

-

Aspirate the complete medium from the cell culture plates.

-

Quickly wash the cells once with pre-warmed glucose-free medium.

-

Add the pre-warmed 13C-labeling medium to the cells.

-

Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

-

Metabolism Quenching and Metabolite Extraction:

-

At the end of the incubation period, place the culture plates on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

-

Cell Lysis and Collection:

-

Incubate the plates at -20°C for 15 minutes to facilitate cell lysis and protein precipitation.

-

Scrape the cells into the methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

-

Sample Processing:

-

Vortex the tubes vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

-

Sample Storage and Analysis:

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis by LC-MS or GC-MS.

-

Conclusion

13C-labeled glucose studies, particularly through the application of 13C-MFA, offer a powerful and quantitative approach to unravel the complexities of cellular metabolism. For researchers and professionals in drug development, this technique provides a critical tool for understanding disease states, identifying novel therapeutic targets, and elucidating the mechanisms of drug action. By carefully designing and executing these experiments, and by rigorously analyzing the resulting data, it is possible to gain unprecedented insights into the metabolic reprogramming that underlies many pathological conditions.

References

- 1. agilent.com [agilent.com]

- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

D-Glucose-1-13C chemical structure and properties for beginners.

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-1-13C is a stable, non-radioactive isotopically labeled form of glucose, a central molecule in cellular metabolism. In this molecule, the carbon atom at the first position (C-1) is replaced with its heavy isotope, ¹³C. This specific labeling makes it an invaluable tracer for elucidating metabolic pathways and quantifying their fluxes in real-time. Its primary application is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to measure the rates of intracellular reactions.[1] By tracing the journey of the ¹³C atom as it is incorporated into downstream metabolites, researchers can gain a detailed snapshot of cellular physiology, identify metabolic bottlenecks, and understand how metabolism is altered in disease states such as cancer or during drug treatment.[1][2]

Chemical Structure and Properties

D-Glucose-1-¹³C shares the same fundamental structure as its unlabeled counterpart, D-glucose. It exists as an equilibrium mixture of α- and β-pyranose anomers in solution. The key distinction is the presence of a ¹³C isotope at the anomeric carbon position.

IUPAC Name: (3R,4S,5S,6R)-6-(hydroxymethyl)(2¹³C)oxane-2,3,4,5-tetrol

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative properties of D-Glucose-1-¹³C.

| Property | Value |

| Molecular Formula | ¹³CC₅H₁₂O₆ |

| Molecular Weight | 181.15 g/mol |

| CAS Number | 40762-22-9 |

| Appearance | White to off-white powder |

| Melting Point | 150-152 °C |

| Isotopic Purity | ≥99 atom % ¹³C |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) |

Table 1: Physicochemical Properties of D-Glucose-1-¹³C.

| Spectroscopic Property | Description |

| ¹³C NMR | In D₂O, the ¹³C-labeled C-1 carbon exhibits characteristic chemical shifts that differ for the α and β anomers. Typical shifts are approximately 92.7 ppm (α-anomer) and 96.5 ppm (β-anomer).[3][4] The presence of the ¹³C label can also cause small, measurable isotope shifts on adjacent proton (¹H) signals.[5] |

| Mass Spectrometry (MS) | The mass shift is M+1 compared to unlabeled glucose. Fragmentation patterns in MS, particularly after derivatization, can be used to track the position of the ¹³C label.[6] For instance, derivatization to methylglucosamine favors cleavage between C-1 and C-2, allowing for clear differentiation of C-1 labeled glucose.[6][7] |

Table 2: Spectroscopic Data for D-Glucose-1-¹³C.

Metabolic Tracing with this compound

When cells are cultured in a medium where standard glucose is replaced by D-Glucose-1-¹³C, the labeled carbon enters central carbon metabolism. Its fate provides critical information about the relative activities of glycolysis and the Pentose Phosphate Pathway (PPP).

-

Glycolysis: If [1-¹³C]glucose proceeds through glycolysis, the six-carbon molecule is cleaved into two three-carbon molecules of pyruvate. This process results in a 1:1 mixture of unlabeled pyruvate and pyruvate labeled at the C-3 position.[8]

-

Pentose Phosphate Pathway (PPP): If [1-¹³C]glucose enters the oxidative branch of the PPP, the C-1 carbon is lost as ¹³CO₂ during the conversion of 6-phosphogluconate to ribulose-5-phosphate.[8] Consequently, all downstream metabolites derived from this pathway, including pyruvate, will be unlabeled.[8]

By measuring the isotopic enrichment in key metabolites like lactate and protein-bound amino acids (which are synthesized from glycolytic and TCA cycle intermediates), the split ratio between glycolysis and the PPP can be accurately determined.[8][9]

Experimental Protocols

A successful ¹³C-MFA experiment requires careful planning and execution, from cell culture to data analysis. The following sections provide detailed methodologies for key stages of the workflow.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the labeling of adherent mammalian cells to achieve a metabolic and isotopic steady state.

Materials:

-

Adherent mammalian cell line

-

Standard cell culture medium (e.g., DMEM) and glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose

-

D-Glucose-1-¹³C

-

Sterile PBS, tissue culture plates, and incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach exponential growth phase (approx. 80% confluency) at the time of harvest. Allow cells to adhere and grow in standard medium for at least 24 hours.

-

Preparation of Labeling Medium: Prepare the ¹³C-labeling medium using glucose-free DMEM. Supplement it with D-Glucose-1-¹³C to the desired final concentration (e.g., 25 mM for high-glucose DMEM). Add dFBS (e.g., 10%) and other necessary supplements (e.g., L-glutamine). Warm the medium to 37°C before use.[10]

-

Initiate Labeling: Aspirate the standard medium from the cells. Gently wash the cell monolayer once with sterile PBS to remove residual unlabeled glucose.[10]

-

Add Labeled Medium: Add the pre-warmed ¹³C-labeling medium to each well.

-

Incubation: Return the plates to the incubator. The incubation time should be sufficient to achieve an isotopic steady state, which is typically at least 5-6 cell doubling times.[1] For rapidly proliferating cancer cells, 24-48 hours may be sufficient for many central metabolites to approach steady-state labeling.[11]

Protocol 2: Metabolite Quenching and Extraction

This protocol is critical for halting all enzymatic activity to accurately capture the metabolic state at the time of harvest.

Materials:

-

Ice-cold 80% Methanol (-80°C)

-

Cell scraper

-

Dry ice

-

Microcentrifuge tubes (pre-chilled)

-

Centrifuge (refrigerated at 4°C)

Procedure:

-

Quenching: At the end of the labeling period, remove the plate from the incubator and immediately aspirate the labeling medium. Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench metabolism.[12]

-

Cell Lysis and Collection: Scrape the frozen cells from the bottom of the wells using a pre-chilled cell scraper. Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[1][12]

-

Pellet Separation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet insoluble components like proteins and DNA.[1]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar intracellular metabolites, to a new clean tube. This extract is now ready for analysis.

-

Storage: Store the metabolite extracts at -80°C until analysis. The remaining protein pellet can also be stored at -80°C for analysis of protein-bound amino acids.[1]

Protocol 3: Sample Preparation and GC-MS Analysis

For GC-MS analysis, polar metabolites must be chemically derivatized to make them volatile. This protocol describes a common method for derivatizing amino acids from protein hydrolysates.

Materials:

-

6 M HCl

-

Pyridine

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Heating block or oven

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Protein Hydrolysis (from pellet in Protocol 2): Add 6 M HCl to the protein pellet and hydrolyze at 100-110°C for 12-24 hours. Afterwards, dry the hydrolysate completely under a nitrogen stream.[13]

-

Derivatization: a. Reconstitute the dried metabolite extract or amino acid hydrolysate in pyridine. b. Add MTBSTFA (a common silylation agent). c. Incubate the mixture at 60-100°C for 30-60 minutes to form TBDMS derivatives.[13]

-

GC-MS Analysis: a. After cooling, transfer the derivatized sample to a GC-MS vial. b. GC Parameters: Use a mid-polarity column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 100°C), holds for 2-3 minutes, and then ramps at 5-15°C/min to a final temperature of 300-320°C.[13] c. MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in full scan mode to identify metabolites and their mass isotopomer distributions (MIDs), which represent the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[14]

Conclusion

D-Glucose-1-¹³C is a powerful and versatile tool for the quantitative analysis of central carbon metabolism. By providing a distinct isotopic signature that can be traced through glycolysis and the pentose phosphate pathway, it enables researchers to dissect complex metabolic networks with high precision. The detailed protocols and workflows presented in this guide offer a robust framework for designing and executing successful metabolic flux analysis experiments, ultimately advancing our understanding of cellular physiology in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differentiation and quantification of C1 and C2 (13)C-labeled glucose by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 10. benchchem.com [benchchem.com]

- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to stable isotope tracing with D-Glucose-1-13C.

An In-depth Technical Guide to Stable Isotope Tracing with D-Glucose-1-13C

Introduction to 13C Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to investigate the dynamic fluxes of metabolic pathways within living systems. By introducing molecules labeled with stable (non-radioactive) heavy isotopes, researchers can track the transformation of these molecules through various biochemical reactions.[1] 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone of this approach, providing a quantitative snapshot of intracellular reaction rates.[2][3] This method is considered the gold standard for measuring the flux of living cells in metabolic engineering and is widely applied in studies of bacteria, yeast, and mammalian cells.[2]

This compound is a specific isotopic tracer where the first carbon atom of the glucose molecule is replaced with a heavy carbon isotope (13C).[4] As cells metabolize this labeled substrate, the 13C atom is incorporated into downstream metabolites. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of this label can be precisely measured.[2][5] This information, combined with mathematical models, allows for the accurate reconstruction of intracellular metabolic fluxes, offering deep insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.[2][6]

Core Concepts: Tracing the 1-13C Label

The strategic placement of the 13C label at the first carbon position of glucose is particularly useful for distinguishing the activity of two major glucose-catabolizing pathways: Glycolysis and the Pentose Phosphate Pathway (PPP).

-

Glycolysis : During glycolysis, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. The 1-13C label from glucose ends up on the third carbon (C3) of pyruvate. This labeled pyruvate can then enter the Tricarboxylic Acid (TCA) cycle for energy production or be converted to other metabolites like lactate.

-

Pentose Phosphate Pathway (PPP) : In the oxidative phase of the PPP, the first carbon of glucose is released as carbon dioxide (CO2). Therefore, when this compound is used, the label is lost as 13CO2 if the glucose enters the PPP. This loss of the label is a key indicator of PPP activity.

By tracking the presence or absence of the 13C label in downstream metabolites, researchers can quantify the relative flux of glucose through these critical pathways.

Experimental Design and Protocols

Rigorous experimental procedures are essential for obtaining high-quality data. The following protocols provide a framework for in vitro studies using mammalian cell cultures and in vivo infusion studies.

Protocol 1: In Vitro 13C Labeling in Adherent Mammalian Cells

This protocol outlines the key steps for a this compound tracing experiment in cultured mammalian cells.[1][7]

Materials:

-

Mammalian cell line of interest

-

Standard cell culture growth medium

-

Glucose-free cell culture medium[1]

-

This compound

-

Dialyzed Fetal Bovine Serum (dFBS)[1]

-

Ice-cold Phosphate-Buffered Saline (PBS)[1]

-

Ice-cold 80% Methanol (LC-MS grade), pre-chilled to -80°C[1]

-

Cell scrapers[1]

-

Centrifuge capable of 4°C operation[1]

Procedure:

-

Cell Seeding : Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.[1]

-

Media Preparation : Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound and dialyzed FBS. The standard glucose concentration is often used, but this can be varied based on the experimental goals.

-

Isotopic Labeling :

-

Aspirate the growth medium from the cells.

-

Gently wash the cells once with pre-warmed, sterile PBS.[1]

-

Add the pre-warmed 13C-labeling medium to the cells.[1]

-

Incubate the cells for a predetermined period. The incubation time is critical and depends on the pathways of interest; it can range from minutes to over 24 hours to achieve isotopic steady state.

-

-

Metabolism Quenching and Metabolite Extraction :

-

Place the culture plates on ice to lower the temperature rapidly.[1]

-

Aspirate the labeling medium.

-

Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular labeled medium.[1]

-

Aspirate the PBS completely.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to instantly halt all enzymatic activity.[1][3]

-

Scrape the cells into the methanol and transfer the entire cell lysate to a pre-chilled centrifuge tube.[1]

-

-

Sample Processing :

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate at -20°C for 1 hour to facilitate protein precipitation.[1]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).[1] The dried extracts can be stored at -80°C until analysis.

-

Protocol 2: In Vivo Stable Isotope Infusion

This protocol describes a primed, constant infusion of labeled glucose in a murine model to assess whole-body glucose kinetics.[8]

Materials:

-

This compound tracer

-

Sterile saline

-

Anesthetic agent

-

Infusion pump and catheters

-

Blood collection supplies (e.g., heparinized capillaries)

Procedure:

-

Animal Preparation : Acclimate the animals to the experimental setting. Depending on the study's objective, animals may be fasted overnight to reach a basal state.[7]

-

Catheter Placement : Anesthetize the animal. Place catheters in suitable veins (e.g., lateral tail vein) for infusion and in an artery or vein for sampling.[9]

-

Tracer Preparation : Prepare the this compound solution in sterile saline. The concentration is calculated based on the desired infusion rate and the animal's body weight.[9]

-

Primed-Constant Infusion :

-

Administer an initial bolus dose (priming dose) of the tracer to rapidly raise the plasma enrichment to the target steady-state level.

-

Immediately follow the bolus with a constant infusion of the tracer at a precise rate using an infusion pump.[8]

-

-

Blood Sampling : Collect blood samples at baseline (time 0) and at multiple time points during the infusion (e.g., 90, 100, 110, 120 minutes) to confirm that isotopic steady state has been achieved.[8]

-

Sample Processing :

-

Immediately centrifuge blood samples to separate plasma.

-

Deproteinize plasma samples.

-

Store plasma at -80°C until analysis. At the end of the experiment, tissues can be harvested and snap-frozen in liquid nitrogen to quench metabolism.[7]

-

Sample Analysis via Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common and powerful technique for analyzing 13C-labeled metabolites.

-

Sample Reconstitution : Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and organic solvent compatible with the LC method).

-

Chromatographic Separation : Separate the metabolites using liquid chromatography. A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column can be used depending on the metabolites of interest.

-

Mass Spectrometry Detection : Analyze the separated metabolites using a mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap. Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.[1]

-

Data Acquisition : Monitor the mass-to-charge (m/z) ratios for the unlabeled (M+0) and 13C-labeled (M+1) versions of each metabolite of interest. The relative abundance of these isotopologues forms the Mass Isotopomer Distribution (MID).

Quantitative Data Summary

The data generated from 13C tracing experiments allows for the calculation of metabolic fluxes. The tables below provide examples of quantitative parameters used in experimental design and typical flux data obtained from such studies.

Table 1: Example Murine Intravenous Infusion Parameters [8][9]

| Parameter | Value | Unit |

|---|---|---|

| Tracer | 6,6-D2-Glucose* | - |

| Priming Bolus Dose | 14.0 | µmol/kg |

| Infusion Rate | 11.5 | µmol/kg/hr |

| Infusion Duration | 140 | minutes |

| Sampling Times | 0, 90, 100, 110, 120 | minutes |

Note: Parameters are often similar for different glucose tracers like this compound.

Table 2: Example Relative Metabolic Fluxes in Cancer Cells [7]

| Metabolic Flux | Condition A (Relative Flux) | Condition B (Relative Flux) |

|---|---|---|

| Glycolysis (Glucose to Pyruvate) | 1.00 | 1.00 |

| Pentose Phosphate Pathway | 0.15 | 0.30 |

| Lactate Dehydrogenase (LDH) | 0.75 | 1.00 |

| Pyruvate Dehydrogenase (PDH) | 0.10 | 0.05 |

| Citrate Synthase | 0.12 | 0.08 |

Note: This table represents hypothetical data adapted from published studies to illustrate how relative fluxes can be compared between different conditions, such as untreated vs. drug-treated cells.

Visualizations of Workflows and Pathways

Diagrams are crucial for understanding the flow of isotopes and the experimental logic.

Caption: General experimental workflow for an in vitro stable isotope tracing experiment.

Caption: Tracing this compound through Glycolysis and the Pentose Phosphate Pathway.

Caption: Entry of 13C label from glucose-derived pyruvate into the TCA cycle.

Conclusion

Stable isotope tracing with this compound is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism.[3] It allows for the precise quantification of carbon source flow through central metabolic pathways, revealing how cells allocate resources for growth, energy production, and biosynthesis.[2] For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel therapeutic targets, and elucidate mechanisms of drug action and resistance.[3] As analytical technologies and computational tools continue to advance, the accessibility and power of this technique will undoubtedly grow, furthering its impact on biological and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-0.25 [isotope.com]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. metsol.com [metsol.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to D-Glucose-1-13C: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucose-1-13C, a stable isotope-labeled monosaccharide critical for metabolic research. This document details its core properties, outlines comprehensive experimental protocols for its use as a metabolic tracer, and illustrates the key metabolic pathways it helps to elucidate. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and executing robust studies to unravel the complexities of cellular metabolism.

Core Properties of this compound

This compound is a form of glucose in which the carbon atom at the first position (C1) is replaced with its stable, non-radioactive isotope, carbon-13. This isotopic labeling allows for the precise tracking of glucose metabolism through various biochemical pathways within a biological system.

Quantitative Data Summary

| Property | Value | Citations |

| CAS Number | 40762-22-9 | [1] |

| Molecular Formula | ¹³CC₅H₁₂O₆ | [2][3] |

| Molecular Weight | 181.15 g/mol | [2][3][4] |

| Synonyms | D-Glucopyranose-1-13C, Dextrose-1-13C, Labeled Glucose | [1][3] |

Applications in Metabolic Tracer Studies

Isotopically labeled glucose is extensively utilized in metabolic tracer studies to investigate cellular physiology, identify drug targets, and understand disease states.[1][2][5] this compound, in particular, is instrumental in metabolic flux analysis (MFA), a powerful technique to quantify the rates of intracellular metabolic reactions.[5]

Experimental Protocols

The successful application of this compound in metabolic research hinges on meticulous experimental design and execution. The following protocols provide a generalized framework for conducting ¹³C-MFA experiments in mammalian cell culture.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol details the procedure for labeling cells with a ¹³C tracer to achieve an isotopic steady state.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom ¹³C-labeling medium (DMEM lacking glucose)

-

This compound

-

Cell culture plates (e.g., 6-well plates)

-

Incubator (37°C, 5% CO₂)

-

Automated cell counter or hemocytometer

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that allows for exponential growth throughout the experiment.

-

Adaptation: Culture cells in the standard medium to allow for adaptation and to reach a consistent metabolic state.

-

Medium Exchange: Once cells reach the desired confluency (typically 50-60%), aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS).

-

Initiate Labeling: Introduce the pre-warmed ¹³C-labeling medium containing this compound and other necessary supplements (e.g., dFBS).

-

Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This is often at least 5-6 cell doubling times.[5]

-

Monitoring: Throughout the incubation, monitor cell growth and the concentration of key media components (e.g., glucose, lactate) to ensure a metabolic steady state is maintained.[5]

Protocol 2: Rapid Metabolite Quenching and Extraction

This critical step is designed to instantly halt all enzymatic activity, thereby preserving the in vivo metabolic state.

Materials:

-

Ice-cold 0.9% (w/v) NaCl solution

-

-80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)

-

Cell scraper

-

Centrifuge capable of operating at low temperatures (-9°C or 4°C)

-

Microcentrifuge tubes

Procedure:

-

Quenching: Remove the culture plate from the incubator. Immediately and swiftly aspirate the ¹³C-labeling medium.

-

Washing: Promptly wash the cell monolayer with ice-cold saline to eliminate any residual extracellular medium.

-

Metabolite Extraction: Add the -80°C quenching/extraction solvent to the plate and use a cell scraper to detach the cells.

-

Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.

-

Supernatant Collection: Collect the supernatant, which contains the extracted metabolites, for subsequent analysis.

Protocol 3: Sample Analysis by NMR or Mass Spectrometry

The isotopic labeling patterns in the extracted metabolites are analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

For NMR Spectroscopy:

-

Sample Preparation: Lyophilize the metabolite extract and resuspend it in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra. 1D ¹³C NMR is the most direct method for observing the ¹³C-labeled carbon atoms.[4] 2D ¹H-¹³C HSQC experiments are valuable for identifying carbons with attached protons.[4]

For Mass Spectrometry (typically GC-MS or LC-MS):

-

Derivatization (for GC-MS): For certain classes of metabolites, a derivatization step is necessary to make them volatile for gas chromatography analysis.

-

Data Acquisition: The mass spectrometer is used to measure the mass isotopomer distributions (MIDs) of the metabolites, which reveals the extent and position of ¹³C incorporation.

-

Data Analysis: The MIDs are then used in computational models to estimate intracellular metabolic fluxes.[5]

Visualization of Pathways and Workflows

Signaling Pathways

This compound is particularly useful for probing the central carbon metabolism, including glycolysis and the Pentose Phosphate Pathway (PPP). The distinct fates of the C1 carbon in these two pathways allow for the resolution of their relative activities.

Caption: Fate of this compound in Glycolysis and the Pentose Phosphate Pathway.

Experimental Workflow

The overall process for a ¹³C metabolic flux analysis experiment can be summarized in a logical workflow.

Caption: High-level workflow for a typical ¹³C Metabolic Flux Analysis experiment.[5]

References

A Technical Guide to D-Glucose-1-¹³C and Other Labeled Glucose Isotopes in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key differences, applications, and methodologies associated with D-Glucose-1-¹³C and other stable isotope-labeled glucose tracers. Understanding the nuances of these powerful research tools is paramount for accurately elucidating metabolic pathways, quantifying fluxes, and gaining deeper insights into cellular physiology in both health and disease.

Introduction to Stable Isotope Tracing with Labeled Glucose

Stable isotope tracing has become an indispensable technique in metabolic research. By replacing specific carbon atoms in glucose with the non-radioactive heavy isotope ¹³C, researchers can track the journey of these carbon atoms through various metabolic pathways. The choice of the specific ¹³C-labeled glucose isotopologue is a critical experimental design parameter that directly influences the accuracy and precision of the resulting metabolic flux analysis (MFA).[1][2]

D-Glucose-1-¹³C, where only the first carbon atom is labeled, offers specific advantages for probing certain pathways, while other labeling patterns, such as uniform labeling ([U-¹³C₆]-glucose) or labeling of adjacent carbons ([1,2-¹³C₂]-glucose), provide different, complementary information.[2] This guide will delve into the core distinctions between these tracers and provide the necessary technical details for their effective application.

Key Differences and Applications of Common ¹³C-Glucose Tracers

The primary distinction between various ¹³C-labeled glucose molecules lies in the position of the ¹³C atom(s). This seemingly subtle difference dictates the labeling patterns of downstream metabolites and, consequently, the ability to resolve fluxes through specific metabolic routes.

Table 1: Comparison of Common ¹³C-Labeled Glucose Tracers

| Feature | D-Glucose-1-¹³C | [U-¹³C₆]-Glucose | [1,2-¹³C₂]-Glucose |

| Labeling Position | Carbon-1 is labeled with ¹³C.[2] | All six carbon atoms are uniformly labeled with ¹³C.[2] | Carbons 1 and 2 are labeled with ¹³C.[3] |

| Primary Applications | Primarily used to probe the Pentose Phosphate Pathway (PPP). The release of ¹³CO₂ from the C1 position is indicative of oxidative PPP activity.[2] | Used for general labeling of central carbon metabolism, providing a broad overview of glucose utilization. It is particularly informative for studying the Tricarboxylic Acid (TCA) cycle.[2] | Provides high-precision estimates for glycolysis and the Pentose Phosphate Pathway (PPP) due to the distinct labeling patterns generated in downstream metabolites.[2][4] |

| Strengths | Specific for determining the relative flux through the oxidative PPP.[2] | Provides comprehensive labeling of downstream metabolites, enabling a broad analysis of central carbon metabolism.[2] | Offers superior precision for resolving fluxes in both glycolysis and the PPP compared to singly labeled tracers.[4] |

| Limitations | Provides limited information about pathways downstream of the initial steps of glycolysis. May be outperformed by other tracers for glycolysis and overall network analysis.[2] | Can be less precise for determining flux through specific pathways like the PPP compared to position-specific tracers.[2] | Less informative for a comprehensive analysis of the TCA cycle compared to uniformly labeled glucose. |

Table 2: Physical and Chemical Properties of Selected ¹³C-Labeled Glucose Tracers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| D-Glucose (Unlabeled) | C₆H₁₂O₆ | 180.16 | N/A |

| D-Glucose-1-¹³C | ¹³CC₅H₁₂O₆ | 181.15[5] | ≥99 atom % ¹³C[6] |

| D-Glucose-1,2-¹³C₂ | ¹³C₂C₄H₁₂O₆ | 182.14[3] | 99 atom % ¹³C[7] |

| D-Glucose-¹³C₆ (Uniformly Labeled) | ¹³C₆H₁₂O₆ | 186.11[8] | ≥99 atom % ¹³C[9] |

Metabolic Fate and Pathway Elucidation

The choice of tracer is intrinsically linked to the metabolic pathway under investigation. The following diagrams illustrate how different labeling patterns are processed in central carbon metabolism.

D-Glucose-1-¹³C in the Pentose Phosphate Pathway

D-Glucose-1-¹³C is an ideal tracer for measuring the flux through the oxidative branch of the Pentose Phosphate Pathway (PPP). In this pathway, the C1 carbon of glucose-6-phosphate is decarboxylated and released as CO₂. By measuring the release of ¹³CO₂, one can directly quantify the activity of the oxidative PPP.

Tracing with [1,2-¹³C₂]-Glucose

[1,2-¹³C₂]-glucose is a powerful tracer for simultaneously resolving fluxes through glycolysis and the PPP.[10] Metabolism of this tracer through glycolysis produces doubly labeled pyruvate ([2,3-¹³C₂]-pyruvate). Conversely, entry into the oxidative PPP results in the loss of the C1 label as ¹³CO₂, and the resulting singly labeled pentose phosphates re-enter the glycolytic pathway, ultimately producing singly labeled pyruvate ([3-¹³C]-pyruvate).[11]

Experimental Protocols

A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment is outlined below. Specific parameters will vary depending on the cell type, experimental goals, and analytical platform.

¹³C-MFA Experimental Workflow

Detailed Methodologies

-

Media Preparation: Prepare a culture medium deficient in the unlabeled substrate (e.g., glucose-free DMEM). Supplement this medium with the desired ¹³C-labeled glucose tracer at the same concentration as the unlabeled glucose in the standard medium. To minimize the introduction of unlabeled glucose and other carbon sources, it is recommended to use dialyzed fetal bovine serum (FBS).[6]

-

Cell Seeding and Growth: Culture cells to a logarithmic growth phase in standard medium to ensure they are in a metabolic steady state.

-

Tracer Incubation: Replace the standard medium with the prepared ¹³C-labeled medium. The incubation time should be sufficient to achieve isotopic steady-state, where the labeling pattern of intracellular metabolites is stable. This duration is typically determined empirically but often ranges from several hours to overnight for mammalian cells.[12]

-

Metabolic Quenching: Rapidly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular tracer.[13] Immediately add a pre-chilled quenching/extraction solution, such as 80% methanol in water kept at -80°C, to the culture plate to halt all metabolic activity.[13]

-

Cell Harvesting: Use a cell scraper to scrape the cells into the quenching solution.[13]

-

Metabolite Collection: Transfer the cell suspension to a microcentrifuge tube. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris. The supernatant contains the polar metabolites.[6]

Due to their polar nature, many metabolites require derivatization to increase their volatility for GC-MS analysis. A common two-step method involves oximation followed by silylation.[14][15]

-

Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at a controlled temperature (e.g., 30°C for 90 minutes) to convert carbonyl groups to their methoxime derivatives.[5]

-

Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at a higher temperature (e.g., 37°C for 30 minutes) to replace active hydrogens with trimethylsilyl (TMS) groups.[5] The derivatized sample is then ready for GC-MS analysis.

Sample preparation for NMR-based metabolomics is often simpler as derivatization is not always required.[8]

-

Extraction: Follow the metabolite extraction protocol as described above.

-

Lyophilization and Reconstitution: Lyophilize the metabolite extract to dryness. Reconstitute the dried sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS).[16]

-

pH Adjustment: Adjust the pH of the sample to a standardized value to ensure consistent chemical shifts.[16] The sample is then transferred to an NMR tube for analysis.

Conclusion

The selection of an appropriate ¹³C-labeled glucose tracer is a critical determinant of the success of a metabolic flux analysis study. D-Glucose-1-¹³C is a valuable tool for specifically probing the pentose phosphate pathway, while uniformly labeled glucose provides a broad overview of central carbon metabolism. For high-resolution analysis of glycolysis and the PPP, doubly labeled tracers like [1,2-¹³C₂]-glucose are often superior. By carefully considering the experimental objectives and employing rigorous and standardized protocols for sample preparation and analysis, researchers can leverage the power of stable isotope tracing to gain unprecedented insights into the intricate workings of cellular metabolism.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. pure.psu.edu [pure.psu.edu]

- 9. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-0.25 [isotope.com]

- 10. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simplified diagram of the link between glycolysis and the pentose phosphate pathway [pfocr.wikipathways.org]

- 12. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 16. pubs.acs.org [pubs.acs.org]

Unraveling Cellular Metabolism: A Technical Guide to D-Glucose-1-13C in Biomedical Research

For Immediate Release

A Deep Dive into the Applications of D-Glucose-1-13C for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of this compound, a stable isotope-labeled glucose molecule, in advancing biomedical research. By enabling the precise tracing of glucose metabolism, this powerful tool offers unparalleled insights into the intricate metabolic pathways that underpin cellular function in both health and disease. This document provides a comprehensive overview of its applications, detailed experimental methodologies, quantitative data summaries, and visual representations of key metabolic pathways, serving as an essential resource for professionals in the field.

Introduction to this compound and Metabolic Flux Analysis

This compound is a form of glucose where the carbon atom at the first position (C1) is replaced with its stable, non-radioactive isotope, carbon-13. This isotopic labeling allows researchers to track the journey of the C1 carbon through various metabolic pathways using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This methodology, known as 13C Metabolic Flux Analysis (13C-MFA), is a cornerstone for quantifying the rates (fluxes) of intracellular metabolic pathways, providing a detailed snapshot of cellular physiology.[1] The choice of the 13C-labeled tracer is critical as it dictates the labeling patterns of downstream metabolites, which in turn determines the resolvability of metabolic fluxes.[1]

Core Applications in Biomedical Research

The utility of this compound extends across numerous areas of biomedical research, from unraveling the complexities of cancer metabolism to understanding the neuroenergetics of the brain.

Cancer Metabolism

A hallmark of many cancer cells is their altered glucose metabolism, characterized by increased glucose uptake and lactate production even in the presence of oxygen, a phenomenon known as the Warburg effect. This compound is instrumental in dissecting these metabolic rearrangements. By tracing the fate of the 13C label, researchers can quantify the flux through key pathways like glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[2][3] This information is crucial for identifying metabolic vulnerabilities in cancer cells, which can be exploited for the development of novel therapeutic strategies.

Neurometabolism and Brain Function

The brain is a highly metabolic organ that relies almost exclusively on glucose for its energy needs.[4] In vivo 13C NMR spectroscopy with the infusion of [1-13C]-glucose has been a powerful technique to study brain energy metabolism non-invasively.[1][5] It allows for the measurement of neurotransmitter cycling, particularly the glutamate-glutamine cycle between neurons and astrocytes, and the rates of the TCA cycle, providing fundamental insights into brain function and the pathophysiology of neurological disorders.[1][4]

Drug Development

In the realm of drug development, this compound serves as a critical tool for evaluating the mechanism of action and efficacy of therapeutic compounds.[6] By assessing how a drug candidate alters metabolic fluxes in target cells or tissues, researchers can gain a deeper understanding of its pharmacological effects. This is particularly valuable in the development of drugs targeting metabolic pathways in diseases such as cancer, diabetes, and inherited metabolic disorders.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing this compound and other 13C-labeled glucose tracers to investigate metabolic fluxes in cancer cells.

| Metabolic Flux | Cell Line | Flux Rate (nmol/10^6 cells/h) | Reference |

| Glucose Uptake | Proliferating Cancer Cells | 100 - 400 | [7] |

| Lactate Secretion | Proliferating Cancer Cells | 200 - 700 | [7] |

| Glutamine Uptake | Proliferating Cancer Cells | 30 - 100 | [7] |

Table 1: Typical External Metabolic Rates in Proliferating Cancer Cells. This table provides a range of typical uptake and secretion rates for key metabolites in cultured cancer cells, which are often used as constraints in 13C-MFA models.

| Metabolite | 13C Enrichment (%) from [1-13C]glucose | Analytical Method |

| [4-13C]Glutamate | 27 ± 2 | Localized 13C NMR Spectroscopy |

| Plasma [1-13C]glucose | 63 ± 1 | Localized 13C NMR Spectroscopy |

Table 2: In Vivo 13C Isotopic Enrichment in Human Brain. This table presents the isotopic enrichment of glutamate in the human brain following intravenous infusion of [1-13C]glucose, demonstrating the utility of this tracer in neuro-metabolic studies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of 13C tracer studies. Below are generalized protocols for in vitro and in vivo experiments using this compound.

In Vitro 13C Metabolic Flux Analysis (MFA) in Cultured Cells

Objective: To quantify intracellular metabolic fluxes in cultured cells using this compound and mass spectrometry.

Materials:

-

Cell culture medium (glucose-free)

-

This compound

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cold methanol (-80°C)

-

Metabolite extraction solvent (e.g., 80% methanol)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Cell Culture and Adaptation: Culture cells to the desired density in standard medium. Before the tracer experiment, adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used. This ensures the cells are in a metabolic steady state.

-

Tracer Incubation: Replace the unlabeled medium with a medium containing this compound (e.g., 10 mM) and dialyzed FBS. The incubation time should be sufficient to achieve isotopic steady-state, typically between 8 and 24 hours for mammalian cells.

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium and wash the cells once with cold PBS.

-

Quench metabolism by adding ice-cold (-80°C) methanol.

-

Scrape the cells and collect the cell suspension.

-

Extract metabolites using a suitable solvent (e.g., 80% methanol) and protocol.[8]

-

-

Sample Analysis:

-

Analyze the isotopic labeling patterns of intracellular metabolites using GC-MS or LC-MS. Derivatization of metabolites may be required for GC-MS analysis.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use the corrected mass isotopomer distributions and measured extracellular fluxes (glucose uptake, lactate secretion) as inputs for 13C-MFA software (e.g., METRAN, INCA) to estimate intracellular fluxes.

-

In Vivo 13C NMR Spectroscopy of Brain Metabolism

Objective: To non-invasively measure metabolic fluxes in the brain using this compound and NMR spectroscopy.

Materials:

-

Sterile this compound solution for infusion

-

Infusion pump

-

NMR spectrometer with a 13C-observe/1H-decouple coil

Procedure:

-

Subject Preparation: The subject is positioned within the NMR spectrometer. A baseline NMR spectrum is acquired before the infusion.

-

Tracer Infusion: A primed-constant infusion of this compound is administered intravenously. The priming dose rapidly brings the plasma glucose enrichment to the desired level, which is then maintained by the constant infusion.

-

NMR Data Acquisition: Localized 13C NMR spectra are acquired from a specific volume of interest in the brain throughout the infusion period. Time-resolved measurements allow for the observation of the incorporation of the 13C label into downstream metabolites such as glutamate and glutamine.[9]

-

Data Analysis:

-

The NMR spectra are processed to identify and quantify the 13C-labeled metabolites.

-

The time courses of 13C enrichment in different metabolites are fitted to a metabolic model of brain energy metabolism to calculate metabolic fluxes, such as the TCA cycle rate and the glutamate-glutamine cycling rate.

-

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways investigated with this compound.

Caption: Glycolysis and Pentose Phosphate Pathway.

Caption: The Tricarboxylic Acid (TCA) Cycle.

Caption: General Experimental Workflow for 13C-MFA.

Conclusion

This compound is an indispensable tool in modern biomedical research, providing a dynamic and quantitative view of cellular metabolism. Its application in 13C-MFA has significantly advanced our understanding of complex diseases like cancer and neurological disorders. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this powerful technique in their pursuit of novel scientific discoveries and therapeutic innovations. As analytical technologies continue to evolve, the precision and scope of studies using this compound are poised to expand, further illuminating the intricate metabolic landscape of life.

References

- 1. researchgate.net [researchgate.net]

- 2. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A simplified diagram of the link between glycolysis and the pentose phosphate pathway [pfocr.wikipathways.org]

A Researcher's Guide to 13C Metabolic Flux Analysis: Unraveling Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational concepts and practical applications of 13C Metabolic Flux Analysis (MFA). 13C-MFA is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracing the path of 13C-labeled substrates through metabolic networks, researchers can gain a dynamic and quantitative understanding of cellular physiology. This guide will delve into the core principles of 13C-MFA, provide detailed experimental protocols, and illustrate key concepts with diagrams and data tables, making it an essential resource for those in metabolic research and drug development.

Core Principles of 13C Metabolic Flux Analysis

The fundamental principle of 13C-MFA lies in the introduction of a substrate labeled with a stable, non-radioactive isotope of carbon, 13C, into a biological system.[2][3] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct result of the active metabolic pathways.[3] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a computational model of the metabolic network, the rates of intracellular reactions, or fluxes, can be accurately quantified.[2][4]

13C-MFA is widely regarded as the gold standard for quantifying in vivo metabolic fluxes.[4][5] It offers a significant advantage over other 'omics' technologies by providing a dynamic view of cellular metabolism rather than a static snapshot of metabolite levels.[1] This technique is instrumental in identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.[3][6]

The overall workflow of a 13C-MFA experiment can be broken down into five key stages: experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation, and statistical analysis.[4][7]

Experimental Design Considerations

A well-thought-out experimental design is critical for obtaining meaningful and precise flux measurements.[5] Key considerations include the selection of the biological system, culture conditions, and, most importantly, the choice of the 13C-labeled tracer.

Tracer Selection

The choice of the 13C-labeled substrate is paramount as it directly influences the precision of the estimated fluxes.[7][8] The tracer should be selected to maximize the information obtained for the pathways of interest.[5] Different tracers provide different levels of resolution for various parts of the metabolic network. For instance, 13C-glucose tracers are generally best for determining fluxes in the upper parts of metabolism, such as glycolysis and the pentose phosphate pathway (PPP), while 13C-glutamine tracers are often more informative for the TCA cycle and reductive carboxylation.[9]

A powerful approach to enhance the resolution of multiple pathways is to perform parallel labeling experiments with different tracers and then integrate the data into a single comprehensive flux model.[9]

| Tracer | Primary Pathways Interrogated | Common Labeling Patterns |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | Provides high precision for the overall network.[10] |

| [U-¹³C₆]glucose | Glycolysis, TCA Cycle | Results in fully labeled glycolytic intermediates.[8] |

| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis | Preferred tracer for the analysis of the TCA cycle.[8][10] |

| [1-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway | Commonly used but outperformed by other glucose tracers for overall precision.[10] |

| [2-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway | Offers better performance than [1-¹³C]glucose.[10] |

| [3-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway | Also provides better performance than [1-¹³C]glucose.[10] |

Detailed Experimental Protocols

Rigorous and detailed experimental procedures are crucial for obtaining high-quality and reproducible data in 13C-MFA.[3] This section outlines the key steps in the experimental phase.

Cell Culture and Isotopic Labeling

-